
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide is a small molecule inhibitor that targets the Hsp90 protein, which is involved in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, this compound destabilizes these oncogenic proteins, leading to their degradation and ultimately causing cancer cell death. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and resistance to chemotherapy. In addition, this compound has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide in lab experiments is its specificity for Hsp90, which reduces the risk of off-target effects. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels.
Zukünftige Richtungen
There are several future directions for the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide in cancer treatment. One direction is the development of more effective formulations that improve its solubility and bioavailability. Another direction is the identification of biomarkers that can predict which patients are most likely to benefit from this compound treatment. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound in combination with other cancer therapies. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis method for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide involves the reaction of 3-methylbenzoyl chloride with 2-hydroxy-7-methylquinoline in the presence of a base, followed by the reaction of the resulting intermediate with m-toluidine. The final product is obtained after purification by column chromatography. The yield of this synthesis method is around 50%, and the purity of the final product is over 95%.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been studied for its potential use in cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of solid tumors such as breast, lung, and prostate cancer. This compound has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and resistance to chemotherapy. In addition, this compound has been studied for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-6-4-8-21(12-17)26(30)28(23-9-5-7-18(2)13-23)16-22-15-20-11-10-19(3)14-24(20)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEHKCSCIRLVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

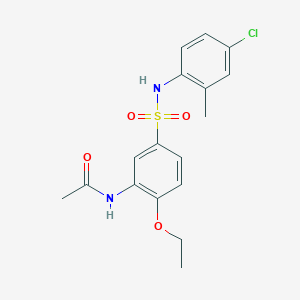
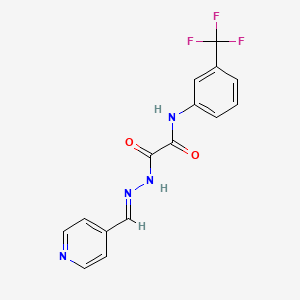

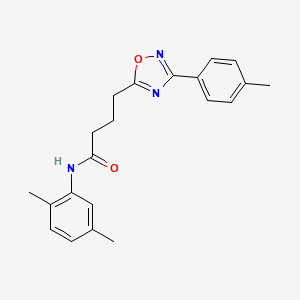

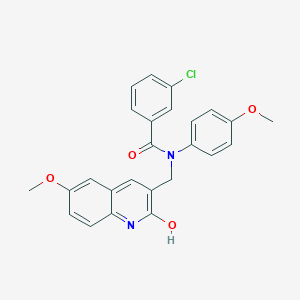
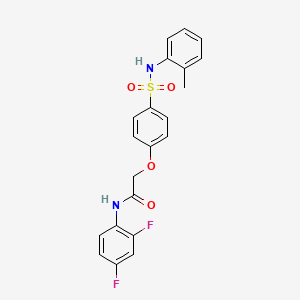
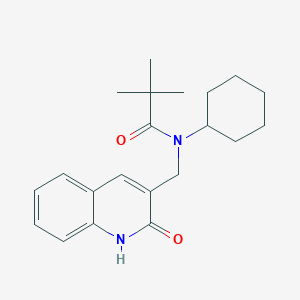

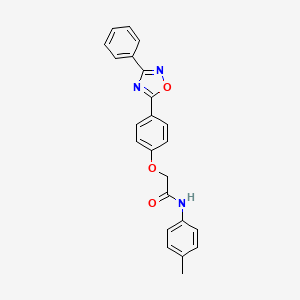

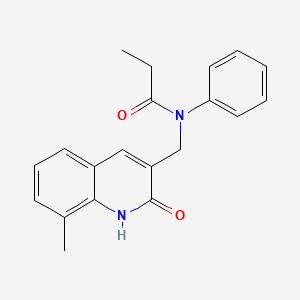
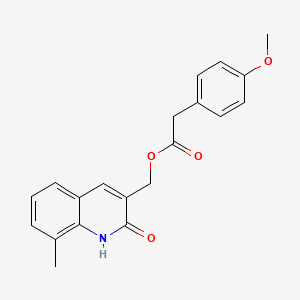
![N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684167.png)